molecular formula C12H21NO3 B2947834 Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate CAS No. 2287342-40-7

Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate

Cat. No. B2947834
CAS RN: 2287342-40-7
M. Wt: 227.304
InChI Key: TXZQGXXXRWJYEV-UHFFFAOYSA-N
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Description

Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate, also known as EA-3167, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific physicochemical properties.

Mechanism of Action

The exact mechanism of action of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, its synthesis is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand its safety profile and potential side effects.

Future Directions

There are several future directions for research on Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate can be achieved through a multistep process that involves the reaction of various starting materials. The first step involves the reaction of ethyl acetoacetate with 2,6-dimethylpyridine to form a pyridinium salt. This salt is then reacted with 2-chloroethylamine hydrochloride to form the desired spirocyclic compound.

Scientific Research Applications

Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective properties by preventing the formation of amyloid-beta plaques and reducing oxidative stress in the brain.

properties

IUPAC Name

ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-16-11(14)10-9-13-6-3-12(10)4-7-15-8-5-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZQGXXXRWJYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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